molecular formula C17H16ClF2NO2S2 B2912879 7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane CAS No. 1797093-59-4

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2912879
CAS No.: 1797093-59-4
M. Wt: 403.89
InChI Key: OXUNYUUDQXCRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane is a synthetic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the thiazepane intermediate.

    Attachment of the Difluorophenylsulfonyl Group: The final step involves the sulfonylation of the thiazepane derivative with a difluorophenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of desulfonylated thiazepane derivatives.

    Substitution: Formation of substituted thiazepane derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and difluorophenylsulfonyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Chlorophenyl)-1,4-thiazepane: Lacks the difluorophenylsulfonyl group, which may result in different chemical and biological properties.

    4-((2,4-Difluorophenyl)sulfonyl)-1,4-thiazepane: Lacks the chlorophenyl group, which may affect its reactivity and applications.

Uniqueness

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane is unique due to the presence of both the chlorophenyl and difluorophenylsulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

7-(2-chlorophenyl)-4-(2,4-difluorophenyl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2NO2S2/c18-14-4-2-1-3-13(14)16-7-8-21(9-10-24-16)25(22,23)17-6-5-12(19)11-15(17)20/h1-6,11,16H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUNYUUDQXCRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.